molecular formula C14H9BrO2 B8631138 2-bromo-6-methyl-9H-xanthen-9-one

2-bromo-6-methyl-9H-xanthen-9-one

Cat. No.: B8631138
M. Wt: 289.12 g/mol
InChI Key: IOKITEWGRWQIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methyl-9H-xanthen-9-one is a synthetically designed xanthone derivative, a class of compounds characterized by a dibenzo-γ-pyrone tricyclic scaffold that is recognized as a "privileged structure" in medicinal chemistry due to its exceptional ability to exhibit a wide spectrum of biological activities by interacting with multiple biological targets . This compound is of significant interest in multidisciplinary research and development programs. The core research applications of this bromo- and methyl-substituted xanthone are primarily in pharmaceutical development and materials science. In drug discovery, xanthone derivatives are extensively investigated for their potent anticancer properties. The anticancer activity of xanthones is highly dependent on the type, number, and position of substituents on the core framework, and they are known to act through multiple mechanisms, including caspase activation, and the inhibition of key enzymes such as topoisomerases, protein kinases, and aromatase . The presence of the bromine atom, in particular, is a common modification in antimicrobial xanthone derivatives, as evidenced by its use in compounds like 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one . Furthermore, xanthone-based compounds are prominent in the field of cosmetics chemistry, particularly as potential broad-spectrum ultraviolet (UV) filters. Researchers are actively designing novel xanthone derivatives to overcome limitations of current UV filters, such as poor photostability, systemic absorption, and endocrine-disrupting potential . The rigid, conjugated system of the xanthone core provides inherent UV-absorbing properties, and strategic substitution with auxochromic groups can fine-tune the absorption profile to cover both UVA and UVB ranges. One study highlighted a xanthone derivative that absorbed UV radiation in the range of 290–369 nm and, when incorporated into a cream formulation, demonstrated beneficial UV protection parameters (SPF in vitro of 19.69) and high photostability . The lipophilicity of these molecules can be engineered to favor affinity for the stratum corneum, thereby minimizing penetration into deeper skin layers and improving safety profiles . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

2-bromo-6-methylxanthen-9-one

InChI

InChI=1S/C14H9BrO2/c1-8-2-4-10-13(6-8)17-12-5-3-9(15)7-11(12)14(10)16/h2-7H,1H3

InChI Key

IOKITEWGRWQIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research has shown that 2-bromo-6-methyl-9H-xanthen-9-one exhibits a range of biological activities, making it significant in pharmaceutical research:

  • Anti-Cancer Properties
    • In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. Mechanisms include:
      • Cell Cycle Arrest: Disruption of the cell cycle leading to increased apoptosis.
      • Reactive Oxygen Species Generation: Inducing oxidative stress within cancer cells.
  • Anti-Inflammatory Effects
    • The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in experimental models.
  • Neuroprotective Activity
    • Studies suggest potential neuroprotective effects, where the compound protects neuronal cells from oxidative damage and may enhance cognitive functions by modulating neurotransmitter levels.

Case Studies

StudyFindings
Anti-Cancer ActivityIn vitro studies on breast cancer cell lines showed a dose-dependent increase in apoptosis with IC50 values around 20 µM.
Anti-Inflammatory EffectsAnimal models demonstrated a significant reduction in paw edema when treated with the compound compared to control groups.
NeuroprotectionIn a rat model of Alzheimer's disease, administration of the compound improved memory retention scores significantly compared to untreated controls.

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

  • Dyes and Pigments: Its vibrant color properties make it valuable in producing dyes.

Comparison with Similar Compounds

(a) 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one

  • Substituents : Bromine at C2 and C4; hydroxyl groups at C1 and C3.
  • Molecular Weight : 369.98 g/mol.
  • Synthesis : Prepared by brominating 1,3-dihydroxyxanthen-9-one with NBS in acidic conditions .
  • Pharmacologically, dibrominated xanthones exhibit antioxidant and antitumor activities .

(b) 2-Bromo-9H-thioxanthen-9-one

  • Substituents : Bromine at C2; sulfur replaces the oxygen in the xanthone core.
  • Molecular Weight : 285.11 g/mol.
  • Synthesis : Synthesized via condensation of thiosalicylic acid with bromobenzene in concentrated H₂SO₄ at 100°C, yielding a yellow solid (69% yield) .
  • Properties : The sulfur atom increases electron delocalization, altering UV-Vis absorption and redox behavior. This compound serves as a precursor for allyl-substituted derivatives via palladium-catalyzed cross-coupling .

(c) 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

  • Substituents : Bromine at C5; methyl groups at C3 and C4.
  • Molecular Weight : 267.31 g/mol.
  • No pharmacological data are reported .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Spectral Characteristics (NMR, IR)
2-Bromo-6-methyl-9H-xanthen-9-one Not reported Likely low in water (high lipophilicity) Expected aromatic proton shifts (δ 7–9 ppm) and C=O stretch (~1650 cm⁻¹)
2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one Not reported Moderate in polar solvents OH stretches (~3200 cm⁻¹), Br-related deshielding in ¹³C NMR
2-Bromo-9H-thioxanthen-9-one Not reported (yellow solid) Low in water Thioester C=S stretch (~1250 cm⁻¹); distinct ¹H NMR (δ 8.73 ppm for aromatic H)

Pharmacological and Application Insights

  • Antioxidant Activity : Hydroxylated bromoxanthones like 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one show promise due to hydrogen-bonding capacity and redox properties .
  • Photochemical Applications: Thioxanthenones (e.g., 2-bromo-9H-thioxanthen-9-one) are studied for photochemical switching and electrochemical behavior .
  • Structural Insights : Bromine position (C2 vs. C5) affects steric and electronic profiles, influencing binding to biological targets or catalytic sites.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 2-bromo-6-methyl-9H-xanthen-9-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidative cyclization. For example, bromoalkanes (e.g., 1-bromo-2-methylbutane) react with hydroxylated xanthenone precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours, yielding 70–85% . Key parameters include:
ParameterOptimal Range
Reaction Time12–24 hours
Temperature80–100°C
CatalystK₂CO₃ or NaH
SolventDMF or acetone
Post-synthesis, purity is confirmed via TLC and 1^1H/13^13C NMR. For brominated derivatives, mass spectrometry (MS) with molecular ion peaks (e.g., [M+H]⁺ at m/z 298) validates the product .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
  • NMR :
  • 1^1H NMR: Methyl groups (δ 2.4–2.6 ppm as singlet) and aromatic protons (δ 6.8–8.2 ppm with coupling patterns).
  • 13^13C NMR: Carbonyl carbons (δ 180–185 ppm), brominated carbons (δ 110–120 ppm), and methyl carbons (δ 20–25 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₄H₉BrO₂) via exact mass matching .

Advanced Research Questions

Q. How can retro-Friedel-Crafts side reactions be minimized during xanthenone synthesis?

  • Methodological Answer : Retro-Friedel-Crafts degradation occurs under strongly acidic conditions. To suppress this:
  • Use mild acids (e.g., acetic acid) instead of H₂SO₄ or HCl.
  • Control stoichiometry of acid catalysts (≤1 equiv.).
  • Employ oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C, which stabilizes intermediates and drives the reaction forward .

Q. What crystallographic challenges arise in resolving the structure of brominated xanthenones, and how are they addressed?

  • Methodological Answer : Bromine’s high electron density causes weak diffraction and disorder in crystal lattices. Mitigation strategies include:
  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion.
  • Twinned data refinement using SHELXL (via the TWIN command) for overlapping reflections .
  • Hydrogen-bonding analysis (Graph Set Analysis) to identify stabilizing interactions (e.g., C–H···O) that improve crystal packing .
    Example: For 7-bromo-xanthenone derivatives, monoclinic P21/cP2_1/c symmetry is common, with unit cell parameters refined to Rint<0.05R_{\text{int}} < 0.05 .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) require:
  • Multi-technique validation : Cross-check with FT-IR (for functional groups) and SC-XRD (for bond angles).
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to compare experimental/theoretical data.
  • Statistical tools : Use WinGX or Olex2 for crystallographic RR-factor analysis and Mercury for packing diagrams .
  • Triangulation : Combine data from NMR, MS, and X-ray to validate structural assignments, as seen in studies of related xanthenones .

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